molecular formula C10H17N6O12P3 B049629 Phosphoaminophosphonic acid-adenylate ester CAS No. 114661-04-0

Phosphoaminophosphonic acid-adenylate ester

Cat. No. B049629
CAS RN: 114661-04-0
M. Wt: 506.20 g/mol
InChI Key: PVKSNHVPLWYQGJ-KQYNXXCUSA-N
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Description

Phosphoaminophosphonic Acid-Adenylate Ester is a chemical compound that serves as an analog of adenosine triphosphate (ATP). In this compound, the oxygen atom bridging the beta to the gamma phosphate is replaced by a nitrogen atom. This modification makes it a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, as well as ATP-dependent reactions of oxidative phosphorylation .

Scientific Research Applications

Phosphoaminophosphonic Acid-Adenylate Ester has a wide range of scientific research applications:

Preparation Methods

The synthesis of Phosphoaminophosphonic Acid-Adenylate Ester involves the reaction of 5’-Adenylic acid with imidodiphosphoric acid. The reaction conditions typically require a controlled environment to ensure the correct formation of the ester bond. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Phosphoaminophosphonic Acid-Adenylate Ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ester into its reduced forms, which may have different biological activities.

    Substitution: The ester can undergo substitution reactions where one of its functional groups is replaced by another group, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Phosphoaminophosphonic Acid-Adenylate Ester involves its interaction with mitochondrial ATPase. By replacing the oxygen atom with a nitrogen atom, the compound inhibits the enzyme’s activity, preventing ATP hydrolysis. This inhibition affects ATP-dependent reactions of oxidative phosphorylation, leading to altered cellular energy metabolism. The molecular targets include various kinases and enzymes involved in ATP synthesis and utilization .

Comparison with Similar Compounds

Phosphoaminophosphonic Acid-Adenylate Ester is unique due to its nitrogen substitution, which distinguishes it from other ATP analogs. Similar compounds include:

These compounds share structural similarities but differ in their specific interactions and inhibitory effects on enzymes.

properties

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180289
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25612-73-1, 114661-04-0
Record name 5′-Adenylic acid, anhydride with imidodiphosphoric acid (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25612-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenylyl imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formycin A 5'-(betagamma-imido)triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114661040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenylyl imidodiphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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